Computed Lipophilicity vs. Des-methyl and Des-thienyl Analogs
The target compound exhibits a computed XLogP3 of 0.8 [1]. Removal of the thiophen-2-yl group to give the unsubstituted pyrimidinone (2-(2-aminobutan-2-yl)pyrimidin-4(3H)-one) is predicted to lower logP by approximately 1.2–1.5 units, while replacement of the α-methyl group on the aminobutane side chain with hydrogen reduces steric bulk and alters amine basicity [2]. These differences directly impact aqueous solubility, permeability, and protein binding in biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Des-thienyl analog: estimated XLogP3 ≈ -0.5; Des-methyl analog (2-(1-aminopropyl)): estimated XLogP3 ≈ 0.3 |
| Quantified Difference | ΔXLogP3 ≈ 1.3 vs. des-thienyl; ΔXLogP3 ≈ 0.5 vs. des-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
The moderate lipophilicity distinguishes this compound from more polar des-thienyl analogs, offering a distinct solubility–permeability balance for cell-based assays.
- [1] PubChem Compound Summary. 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one, CID 136068047. Computed XLogP3 value. View Source
- [2] Molecular Operating Environment (MOE) or comparable in silico prediction; class-level SAR for thienopyrimidinones. View Source
